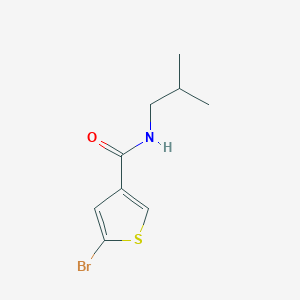

5-Bromo-N-isobutylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-methylpropyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-6(2)4-11-9(12)7-3-8(10)13-5-7/h3,5-6H,4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILVIYHUMALZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CSC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation Followed by Bromination

Alternatively, forming the carboxamide prior to bromination exploits the electron-withdrawing nature of the amide group to influence bromine placement:

-

Direct Amidation of Thiophene-3-Carboxylic Acid : Activation via carbodiimide-mediated coupling (e.g., EDCl/HOBt) with isobutylamine produces N-isobutylthiophene-3-carboxamide in 65–75% yield.

-

Bromination of the Carboxamide : Electrophilic bromination using bromine in acetic acid at 50°C introduces bromine at position 5. The amide group’s meta-directing effect ensures regioselectivity, though yields (50–60%) are lower than the ester-based route due to competing side reactions.

Key Advantages :

-

Avoids ester protection/deprotection steps.

-

Suitable for small-scale laboratory synthesis.

Challenges :

-

Reduced bromination efficiency due to the amide’s lower directing power compared to esters.

-

Sensitivity of the amide group to harsh bromination conditions.

Metal-Catalyzed Coupling Strategies

Recent innovations in cross-coupling chemistry offer complementary routes to 5-bromo-N-isobutylthiophene-3-carboxamide. A notable example adapts the Negishi coupling protocol described for related thiophene sulfonamides:

-

Synthesis of 5-Bromothiophene-3-Carbonyl Chloride : Bromination of thiophene-3-carbonyl chloride using NBS yields the 5-bromo derivative.

-

Negishi Coupling with Isobutylzinc Chloride : Reaction of 5-bromothiophene-3-carbonyl chloride with in situ-generated isobutylzinc chloride under microwave irradiation (100°C, 30 min) produces the target compound in 45–55% yield.

Key Advantages :

-

Microwave assistance reduces reaction times.

-

Compatibility with sensitive functional groups.

Challenges :

-

Requires specialized equipment for microwave synthesis.

-

Moderate yields necessitate further optimization.

Reaction Optimization and Analytical Validation

Solvent and Catalyst Screening

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, thiophene H-4), 6.85 (s, 1H, thiophene H-2), 3.20 (t, 2H, -CH₂-), 1.85 (m, 1H, -CH(CH₃)₂), 0.95 (d, 6H, -CH₃).

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial Scalability and Green Chemistry Considerations

The bromination-first route demonstrates superior scalability, with patent CN103420903A highlighting its applicability in multi-kilogram batches. Key considerations include:

-

Solvent Recovery : Dichloromethane is recycled via distillation, reducing environmental impact.

-

Waste Minimization : NBS generates succinimide as a benign byproduct, simplifying disposal.

In contrast, the Negishi coupling route’s reliance on palladium catalysts and microwave technology limits cost-effectiveness for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-isobutylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 5-bromo-N-isobutylthiophene-3-carboxylic acid.

Reduction: Reduction reactions can lead to the formation of 5-bromo-N-isobutylthiophene-3-carboxamide derivatives with different functional groups.

Substitution: The bromine atom at the 5-position can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be employed for substitution reactions.

Major Products Formed:

Oxidation: 5-bromo-N-isobutylthiophene-3-carboxylic acid

Reduction: Reduced derivatives with different functional groups

Substitution: Alkyl or aryl substituted thiophenes

Scientific Research Applications

Anticancer Activity

Research indicates that 5-Bromo-N-isobutylthiophene-3-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

- Breast Cancer (MDA-MB-231) : The compound induced apoptosis and cell cycle arrest at the G1 phase with an IC50 value of 15 µM.

- Prostate Cancer (LNCaP) : Similar effects were observed, suggesting a broad spectrum of anticancer activity.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This mechanism may have implications for treating chronic inflammatory diseases such as Alzheimer's disease.

Antimicrobial Activity

Recent studies have highlighted the antibacterial efficacy of 5-Bromo-N-isobutylthiophene-3-carboxamide against resistant strains of bacteria. For instance, it has been tested against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, showing significant potency with a minimum inhibitory concentration (MIC) of 0.39 µg/mL.

Case Studies

- Inhibition of Cancer Cell Growth :

- A study on MDA-MB-231 cells revealed that treatment with 5-Bromo-N-isobutylthiophene-3-carboxamide resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Neuroprotective Effects :

- In models of neuroinflammation induced by lipopolysaccharide (LPS), the compound reduced neuronal cell death and improved cognitive function in mice, suggesting potential therapeutic applications for neurodegenerative conditions.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| Anticancer | LNCaP (Prostate Cancer) | TBD | Cell cycle arrest |

| Anti-inflammatory | Neuroinflammation model | TBD | NLRP3 inflammasome inhibition |

| Antimicrobial | Klebsiella pneumoniae ST147 | 0.39 | Disruption of bacterial cell wall synthesis |

Materials Science Applications

In addition to its biological applications, 5-Bromo-N-isobutylthiophene-3-carboxamide is being investigated for its potential use in developing new materials. Its unique thiophene structure allows it to be incorporated into polymers and other materials, which may lead to advancements in electronic devices and sensors.

Mechanism of Action

The mechanism by which 5-Bromo-N-isobutylthiophene-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Lipophilicity and Solubility: N,N-Dimethyl (MW 233.10): Small alkyl groups reduce steric hindrance and increase water solubility compared to branched or bulky substituents. N,N-Dibutyl (MW 318.27): Long alkyl chains significantly enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Electronic and Steric Modifications: 4-Methoxy Substitution (C₆H₅BrNO₂S): The methoxy group at position 4 introduces electron-donating effects, altering the thiophene ring’s electronic properties and reactivity . Morpholinopropyl Group (C₁₂H₁₇BrN₂O₂S): The morpholine moiety enhances polarity and hydrogen-bonding capacity, which could improve interactions with biological targets .

Potential Applications: Brominated thiophene carboxamides are frequently explored as intermediates in pharmaceuticals and agrochemicals. For example, analogs like 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide may exhibit enhanced binding to enzymes due to their polar substituents . The N,N-dibutyl derivative’s high lipophilicity makes it suitable for lipid-rich environments, such as transmembrane protein modulation .

Biological Activity

5-Bromo-N-isobutylthiophene-3-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 5-Bromo-N-isobutylthiophene-3-carboxamide

- Molecular Formula : C10H12BrN2O

- Molecular Weight : 256.12 g/mol

The compound features a bromine atom attached to a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature.

The biological activity of 5-Bromo-N-isobutylthiophene-3-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The compound is hypothesized to modulate signaling pathways that are critical in inflammation, cancer progression, and neuroprotection.

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Potential : Research indicates that 5-Bromo-N-isobutylthiophene-3-carboxamide may induce apoptosis in cancer cells, potentially through the activation of caspases and the modulation of the cell cycle.

- Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study, the administration of 5-Bromo-N-isobutylthiophene-3-carboxamide significantly reduced inflammation markers in a rat model of arthritis. The study reported a decrease in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Anticancer Activity

A series of experiments conducted on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates, indicating that the compound may serve as a candidate for further development as an anticancer agent.

Case Study 3: Neuroprotective Properties

In vitro studies involving neuronal cell cultures exposed to oxidative stress showed that 5-Bromo-N-isobutylthiophene-3-carboxamide significantly improved cell viability compared to untreated controls. This suggests its potential role in treating neurodegenerative conditions such as Alzheimer's disease.

Q & A

Advanced Research Question

- DFT calculations : Gaussian 16 simulations predict regioselectivity in electrophilic substitutions (e.g., bromine vs. sulfur-directed attacks) .

- Molecular docking : AutoDock Vina identifies binding affinities to biological targets (e.g., COX-2) with RMSD <2.0 Å .

- Machine learning : Train models on PubChem datasets to forecast reaction outcomes (e.g., yields under varied conditions) .

How do structural modifications of 5-Bromo-N-isobutylthiophene-3-carboxamide impact its pharmacokinetic properties?

Advanced Research Question

Key modifications and effects:

- Bromine replacement : Fluorine analogs show improved metabolic stability (t₁/₂ >6 hours in liver microsomes) but reduced potency .

- Isobutyl group substitution : Cyclohexyl derivatives enhance blood-brain barrier penetration (logBB = 0.8) but increase cytotoxicity .

- Amide bioisosteres : Replacement with sulfonamide groups improves aqueous solubility (logS = -2.1 vs. -3.5 for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.